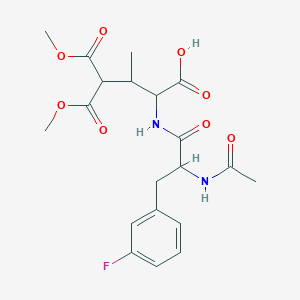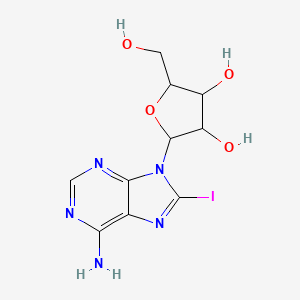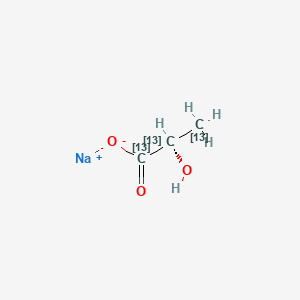
sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of sodium propionate, a common food preservative, and is used as a tracer in metabolic studies. The compound is characterized by the presence of three carbon atoms labeled with the stable isotope carbon-13, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate typically involves the incorporation of carbon-13 into the propionate structure. One common method is the reaction of labeled propionic acid with sodium hydroxide to form the sodium salt. The reaction conditions usually involve:
Reactants: Labeled propionic acid (1,2,3-13C3) and sodium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of labeled propionic acid and sodium hydroxide.
Controlled Environment: Industrial reactors with precise temperature and pH control.
Purification: Crystallization or other purification techniques to obtain high-purity sodium propionate-13C3.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation: Carboxylates.
Reduction: Alcohols.
Substitution: Various substituted propionates.
Scientific Research Applications
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research due to its stable isotope labeling. Some applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes.
NMR Spectroscopy: Helps in the identification and quantification of metabolites in biological samples.
Biological Research: Investigates the role of propionate in cellular processes and its effects on health.
Industrial Applications: Used in the synthesis of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. Key molecular targets and pathways include:
Gluconeogenesis: The compound is used to study the conversion of propionate to glucose in the liver.
Pyruvate Recycling: Investigates the recycling of pyruvate in metabolic cycles.
Comparison with Similar Compounds
Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate can be compared with other similar compounds, such as:
Sodium pyruvate-13C3: Another labeled compound used in metabolic studies.
Methyl 2,3-Bis(phosphonooxy)propanoate-13C3 Sodium Salt: Used in synthetic chemistry and metabolic research.
3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 Sodium Salt: Utilized in biochemical studies.
These compounds share the common feature of carbon-13 labeling, which makes them valuable tools in research. this compound is unique in its specific applications and the types of studies it facilitates.
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
115.038 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1,2+1,3+1; |
InChI Key |
NGSFWBMYFKHRBD-VWYRXKAGSA-M |
Isomeric SMILES |
[13CH3][13C@H]([13C](=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)
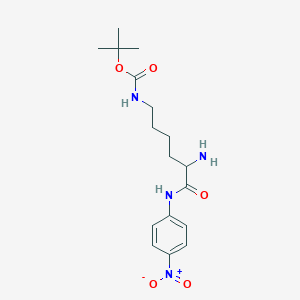
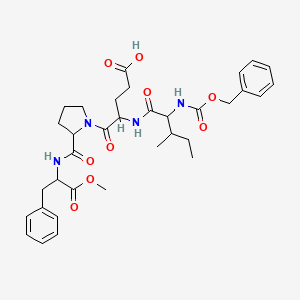
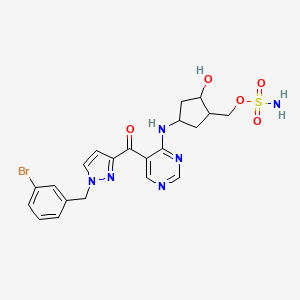
![[6-(Acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13389797.png)
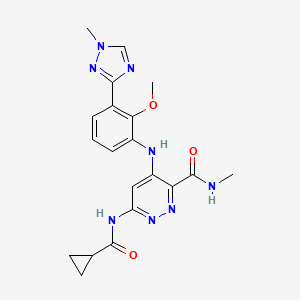
![Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-](/img/structure/B13389805.png)
![Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13389812.png)
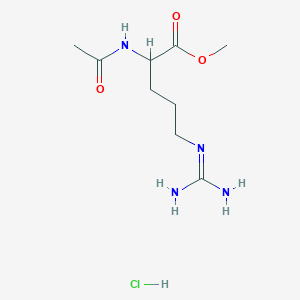
![(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)
![Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B13389833.png)
